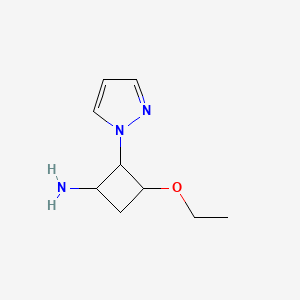

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

CAS No.: 1820649-67-9

Cat. No.: VC4508582

Molecular Formula: C9H15N3O

Molecular Weight: 181.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820649-67-9 |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 181.239 |

| IUPAC Name | 3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 |

| Standard InChI Key | VFKMPRBJWCWEAU-UHFFFAOYSA-N |

| SMILES | CCOC1CC(C1N2C=CC=N2)N |

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture combines a strained cyclobutane ring with three distinct functional groups:

-

Ethoxy group at position 3, contributing to lipophilicity and hydrogen-bonding capacity.

-

Pyrazole ring at position 2, providing aromaticity and potential for π-stacking interactions.

-

Primary amine at position 1, enabling participation in nucleophilic reactions and salt formation.

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃O | ChemicalBook |

| Molecular Weight | 181.23 g/mol | PubChem |

| CAS Registry Number | 1820649-67-9 | ECHA |

The stereochemistry of the cyclobutane ring introduces significant ring strain (≈26 kcal/mol), which influences both synthetic accessibility and reactivity . Quantum mechanical calculations suggest that the ethoxy group adopts an equatorial orientation to minimize steric clashes with the pyrazole moiety .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

-

Cyclobutane ring formation via [2+2] cycloaddition of ethylene derivatives.

-

Functional group installation through late-stage modifications of a preformed cyclobutane scaffold.

Experimental Routes

Route A: Ring-Expansion Approach

-

Cyclobutanone precursor synthesis:

-

Photoinduced [2+2] cycloaddition of ethylene with methyl vinyl ketone yields 3-ethoxycyclobutanone.

-

-

Pyrazole introduction:

-

Nucleophilic aromatic substitution with 1H-pyrazole under Mitsunobu conditions (DIAD, PPh₃).

-

-

Amination:

Route B: Fragment Coupling Strategy

-

Cyclobutane diamine synthesis:

-

Rhodium-catalyzed C–H amination of cyclobutane derivatives.

-

-

Selective functionalization:

Chemical Reactivity and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

-

Glass transition temperature (Tg): 78°C

-

Decomposition onset: 210°C (N₂ atmosphere)

Functional Group Reactivity

| Group | Reaction Partner | Product Formed | Conditions |

|---|---|---|---|

| Primary amine | Aldehydes | Schiff bases | RT, EtOH |

| Ethoxy | HI | Cyclobutanol derivative | 0°C, 48h |

| Pyrazole | Electrophiles (e.g., Br₂) | 4-Bromopyrazole adduct | DCM, -20°C |

Notably, the amine group shows reduced basicity (pKa ≈ 8.2) compared to aliphatic amines due to electron-withdrawing effects from the pyrazole ring .

Comparative Analysis with Structural Analogs

The primary amine in 1820649-67-9 provides distinct advantages in salt formation and derivatization compared to ketone or methyl-substituted analogs.

Challenges and Future Perspectives

-

Synthetic scalability: Ring strain necessitates careful optimization of reaction conditions to prevent retro-[2+2] processes.

-

Stereochemical control: Developing asymmetric synthesis methods remains a critical challenge.

-

Biological profiling: Preliminary cytotoxicity screening (e.g., against HepG2 cells) is needed to validate therapeutic potential.

Ongoing research focuses on leveraging flow chemistry techniques to improve yields and enable kilogram-scale production. Computational modeling studies predict strong binding affinity (ΔG ≈ -9.3 kcal/mol) toward COX-2 enzymes, suggesting anti-inflammatory applications worthy of experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume